3,5-Dinitrocatechol
Overview
Description
3,5-Dinitrocatechol is a small molecule that has been used in experimental groups . It is also known by the name OR-486 . It is a potent catechol O-methyltransferase (COMT) inhibitor , and it is selective for COMT over other enzymes such as tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, monoamine oxidase A (MAO-A), and MAO-B .
Molecular Structure Analysis
The molecular formula of 3,5-Dinitrocatechol is C6H4N2O6 . Its molecular weight is 200.11 g/mol . The IUPAC name is 3,5-dinitrobenzene-1,2-diol . The InChI is 1S/C6H4N2O6/c9-5-2-3 (7 (11)12)1-4 (6 (5)10)8 (13)14/h1-2,9-10H . The canonical SMILES is C1=C (C=C (C (=C1 [N+] (=O) [O-])O)O) [N+] (=O) [O-] .
Chemical Reactions Analysis
3,5-Dinitrocatechol has been used in the preparation of the molybdenum (VI)- (3,5-DNC) complex . It has also been used as a catechol-O-methyltransferase (COMT) inhibitor and as a positive control for screening human COMT inhibition .
Scientific Research Applications
DNC demonstrates significant stability in both ground and excited states, especially when complexed with W(VI) and V(V) metals. This stability, even under UV irradiation, highlights its potential in applications requiring robustness against environmental factors (Delchev, Gavazov, & Shterev, 2014).
DNC's ability to complex with aluminium(III) cation has been investigated, revealing insights into the stoichiometry and formation constants of these complexes. This research enhances our understanding of DNC's complexing power and its potential applications in coordination chemistry (Giroux, Aury, Rubini, Parant, Desmurs, & Dury, 2004).
DNC is identified as a compound leached from polycarbonate flasks, affecting cell growth. This finding is crucial for biopharmaceutical production and highlights the need for careful material selection in cell culture processes (Peng, Zhao, Hong, Burkhalter, Hogue, Tran, Wei, Romeo, Dolley-Sonneville, Melkoumian, Liang, & Fang, 2018).
The synthesis and characterization of salts containing DNC, particularly those with nitrogen-rich cations, show promise in energetic material applications. The high thermal stability and low sensitivity to shock and friction of these salts are particularly notable (Haiges, Bélanger‐Chabot, Kaplan, & Christe, 2015).
DNC derivatives have been used as solvating agents for enantioselective recognition in NMR analysis, demonstrating its versatility in analytical chemistry (Iwaniuk & Wolf, 2010).
The DNC assay is an established method for measuring enzyme kinetics, particularly in studying glycoside hydrolases. This assay facilitates the rapid quantification of reducing sugars, crucial in biochemical analysis (McKee, 2017).
DNC's role in the complex equilibria of molybdenum(VI) and its potential in liquid-liquid extraction systems have been studied. This research offers insights into the analytical applications of DNC in chemical extraction processes (Stojnova, Racheva, Divarova, Bozhinova, & Lekova, 2016).
Safety And Hazards
The therapeutic efficacy of 3,5-Dinitrocatechol can be decreased when used in combination with certain drugs . For example, its efficacy can be decreased when used in combination with Iloperidone . The risk or severity of adverse effects can be increased when 3,5-Dinitrocatechol is combined with Isocarboxazid . No special precautions are necessary if used correctly .
Future Directions
The crucial role of COMT in human health has raised great interest in the development of more practical assays for highly selective and sensitive detection of COMT activity in real samples, as well as for rapid screening and characterization of COMT inhibitors as drug candidates . This will strongly facilitate the investigations on the relevance of COMT to human diseases and promote the discovery of COMT inhibitors via high-throughput screening .
properties
IUPAC Name |
3,5-dinitrobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDWNDTNSWDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227391 | |
Record name | 3,5-Dinitrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463318 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dinitrocatechol | |
CAS RN |
7659-29-2 | |
Record name | 3,5-Dinitrocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7659-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OR486 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitrocatechol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,5-Dinitrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DINITROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK0VA22GY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.